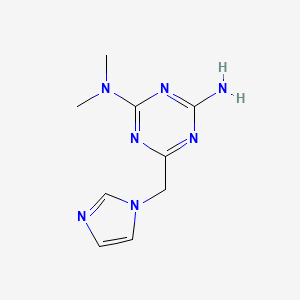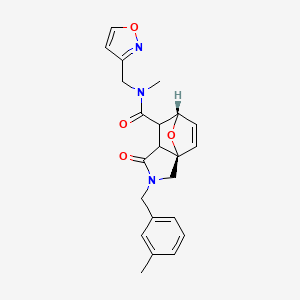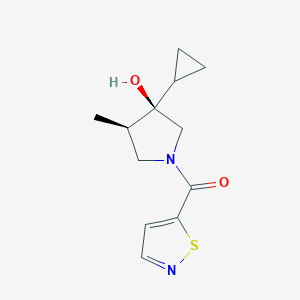
5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole involves several steps, including condensation, cyclization, and reactions with various organic acids and aldehydes. For instance, Salgın-Gökşen et al. (2007) synthesized related compounds through reactions of acetic acid hydrazide with hydrazine hydrate and subsequent cyclization processes (Salgın-Gökşen et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole has been elucidated using X-ray crystallography. For example, Al-Hourani et al. (2015) analyzed the crystal structures of tetrazole derivatives, providing insights into the planarity and interactions of the molecular rings (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions of this compound involve various organic chemistry processes, such as Michael-type addition reactions and electrooxidative bond formation. For instance, Esmaili and Nematollahi (2013) conducted electrochemical synthesis involving electrooxidation processes to create related disulfide compounds (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of derivatives of 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole, such as their phase transition, molecular aggregation, and fluorescence, have been studied. Kluczyk et al. (2016) investigated the spectroscopic properties of thiadiazole derivatives in lipid bilayer systems, revealing insights into their molecular organization and interactions (Kluczyk et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
Research has explored derivatives of 1,3,4-thiadiazole, including structures related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, for their potential as antimicrobial and antifungal agents. Specifically, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and showed notable antimicrobial activities against various strains, highlighting their potential utility in developing new antimicrobial therapies (Gür et al., 2020).
Anticancer Activity
The synthesis and evaluation of novel sulfonamide derivatives, including those related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, have shown promising anticancer activities. Specifically, certain compounds demonstrated significant cytotoxic effects on breast and colon cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Ghorab et al., 2015).
Antitumor Properties
A study on 2-(4-aminophenyl)benzothiazoles, structurally related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, revealed their highly selective and potent antitumor properties. These compounds induce cytochrome P450 1A1, which is crucial for their antitumor activity, and generate DNA adducts in sensitive tumor cells, both in vitro and in vivo. This mechanism underlines their potential as antitumor agents (Leong et al., 2003).
Synthetic Methodology
Research has also focused on the synthesis of o-sulfamidotriazobenzenes from compounds like 1,1'-sulfonylbis(benzotriazole), which shares a sulfonamide linkage with 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole. These synthetic methodologies contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry (Katritzky et al., 2007).
Eigenschaften
IUPAC Name |
4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c1-8-2-3-9-10(13-18-12-9)11(8)19(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLKSERAIQXWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)
![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)

![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)
![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
